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Compound of Interest

Ethyl 1-
Compound Name:
aminocyclopropanecarboxylate

Cat. No.: B1297192

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfihrung: Ethyl-1-aminocyclopropancarboxylat ist ein vielseitiger Baustein in der organischen
Synthese und von besonderem Interesse fir die agrochemische und pharmazeutische
Forschung. Als Derivat der 1-Aminocyclopropan-1-carbonsaure (ACC), dem unmittelbaren
Vorlaufer des Pflanzenhormons Ethylen, dienen seine Abkdmmlinge zur Untersuchung der
Ethylen-Biosynthese.[1] Dartber hinaus zeigen neuere Studien, dass Derivate von
Aminocyclopropanen als Modulatoren am N-Methyl-D-Aspartat (NMDA)-Rezeptor im
Zentralnervensystem (ZNS) wirken kénnen, was sie zu interessanten Kandidaten fur die
Arzneimittelentwicklung macht.[2][3] Diese Anwendungsbeispiele beschreiben detaillierte
Protokolle fur die Derivatisierung der primaren Aminogruppe von Ethyl-1-
aminocyclopropancarboxylat mittels Acylierung, Sulfonylierung und reduktiver Aminierung.

N-Acylierung: Synthese von Amiden

Die N-Acylierung ist eine fundamentale Methode zur Bildung von Amidbindungen, die in
zahlreichen biologisch aktiven Molekilen vorkommen. Diese Reaktion ermdglicht die
EinfUhrung einer Vielzahl von funktionellen Gruppen, um die physikochemischen und
pharmakologischen Eigenschaften des Molekuls zu modifizieren.

Experimentelles Protokoll: N-Acetylierung mit Essigsaureanhydrid
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e Reagenzien und Materialien:

o

[¢]

[e]

o

o

[¢]

[¢]

Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid

Triethylamin (TEA)

Essigsaureanhydrid

Dichlormethan (DCM), wasserfrei

Gesattigte Natriumbicarbonatlésung (NaHCO3)

Wasserfreies Magnesiumsulfat (MgSOa)

Magnetruihrer, Rundkolben, Tropftrichter

e Durchfuhrung:

In einem trockenen 25-ml-Rundkolben werden 1,0 g Ethyl-1-aminocyclopropancarboxylat-
Hydrochlorid in 10 ml wasserfreiem DCM suspendiert.

Unter Rihren wird die Suspension auf 0 °C abgekuhlt (Eisbad).

Langsam werden 1,5 Aquivalente Triethylamin zugetropft, um das Hydrochlorid zu
neutralisieren.

AnschlieRend werden 1,2 Aquivalente Essigsaureanhydrid langsam lber einen
Tropftrichter zugegeben.

Die Reaktionsmischung wird flr 2 Stunden bei Raumtemperatur gerihrt. Der
Reaktionsfortschritt kann mittels Dinnschichtchromatographie (DC) verfolgt werden.

Nach Abschluss der Reaktion wird die Mischung mit 10 ml gesattigter NaHCOs-Ldsung
versetzt und kraftig geschiittelt.

Die organische Phase wird abgetrennt und die wassrige Phase zweimal mit DCM
extrahiert.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Die vereinigten organischen Phasen werden tiber MgSOa getrocknet, filtriert und das
Losungsmittel im Vakuum entfernt.

o Das Rohprodukt kann durch Saulenchromatographie auf Kieselgel gereinigt werden.

Tabelle 1: Reprasentative Ergebnisse der N-Acylierung

Acylierungsmi . . Reaktionszeit
Base Lésungsmittel Ausbeute (%)

ttel (h)

Essigsaureanhyd ] )

" Triethylamin DCM 2 >90

ri

Benzoylchlorid Pyridin DCM 3 ca. 85
Propionylchlorid Triethylamin THF 2.5 ca. 88

Workflow der N-Acylierung
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Abbildung 1: Allgemeiner Arbeitsablauf fur die N-Acylierung.
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N-Sulfonylierung: Synthese von Sulfonamiden

Die N-Sulfonylierung fuhrt zur Bildung von Sulfonamiden, einer wichtigen Klasse von
Verbindungen mit vielfaltigen pharmakologischen Aktivitaten, einschlief3lich antibakterieller und
antidiabetischer Eigenschaften.

Experimentelles Protokoll: N-Tosylierung mit Tosylchlorid

o Reagenzien und Materialien:

[¢]

Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid

[¢]

Pyridin, wasserfrei

o

p-Toluolsulfonylchlorid (Tosylchlorid, TsCI)

o

Dichlormethan (DCM), wasserfrei

[¢]

1 M Salzsaure (HCI)

[e]

Wasserfreies Natriumsulfat (Na2SOa)
e Durchfuhrung:

o 1,0 g Ethyl-1-aminocyclopropancarboxylat-Hydrochlorid wird in 15 ml einer Mischung aus
DCM und wasserfreiem Pyridin (2:1) geldst.

o Die Losung wird auf 0 °C abgekunhlt.
o 1,3 Aquivalente Tosylchlorid werden portionsweise unter Riihren zugegeben.
o Die Reaktion wird fur 4-6 Stunden bei Raumtemperatur gerihrt.

o Nach Abschluss der Reaktion wird die Mischung mit 1 M HCI gewaschen, um
Uberschussiges Pyridin zu entfernen.

o Die organische Phase wird abgetrennt, mit Wasser gewaschen, tiber Na=SOa4 getrocknet
und im Vakuum eingeengt.
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o Das resultierende N-Tosyl-Derivat wird durch Umkristallisation oder
Saulenchromatographie gereinigt.

Tabelle 2: Reprasentative Ergebnisse der N-Sulfonylierung

Sulfonylierung . . Reaktionszeit
. Base Lésungsmittel Ausbeute (%)
smittel (h)
p_
Toluolsulfonylchl Pyridin DCM 5 ca. 80
orid

Methansulfonylc

) Triethylamin DCM 4 ca. 85
hlorid
Benzolsulfonylchl o
” Pyridin THF 6 ca. 78
ori

Workflow der N-Sulfonylierung
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'
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'
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Click to download full resolution via product page
Abbildung 2: Vereinfachter Arbeitsablauf fir die N-Tosylierung.

N-Alkylierung: Reduktive Aminierung

Die reduktive Aminierung ist eine effiziente Methode zur Bildung von sekundéaren und tertiaren
Aminen durch die Reaktion eines Amins mit einer Carbonylverbindung (Aldehyd oder Keton) in
Gegenwart eines Reduktionsmittels.[4][5][6]

Experimentelles Protokoll: Reduktive Aminierung mit Benzaldehyd
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e Reagenzien und Materialien:

o

Ethyl-1-aminocyclopropancarboxylat

Benzaldehyd

Natriumcyanoborhydrid (NaBH3CN) oder Natriumtriacetoxyborhydrid (NaBH(OAC)3)
Methanol (MeOH)

Essigsaure

Gesattigte Natriumhydrogencarbonatlésung (NaHCOs)

Ethylacetat (EtOAC)

Wasserfreies Magnesiumsulfat (MgSQOa)

e Durchfuhrung:

In einem Rundkolben werden 1,0 Aquivalent Ethyl-1-aminocyclopropancarboxylat und 1,1
Aquivalente Benzaldehyd in Methanol gelost.

Einige Tropfen Essigsaure werden als Katalysator fur die Iminbildung zugegeben.

Die Mischung wird 1 Stunde bei Raumtemperatur gerihrt.

AnschlieBend werden 1,5 Aquivalente Natriumcyanoborhydrid portionsweise zugegeben.
Die Reaktion wird Uber Nacht bei Raumtemperatur geruhrt.

Das Losungsmittel wird im Vakuum entfernt.

Der Ruckstand wird in Ethylacetat aufgenommen und mit geséattigter NaHCOs-Losung
gewaschen.

Die organische Phase wird tlber MgSOa getrocknet, filtriert und eingeengt.
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o Das Produkt, Ethyl-1-(benzylamino)cyclopropancarboxylat, wird durch
Saulenchromatographie gereinigt.

Tabelle 3: Reprasentative Ergebnisse der reduktiven Aminierung

Carbonylverbi Reduktionsmit Reaktionszeit

o - Ldsungsmittel (h) Ausbeute (%)
Benzaldehyd NaBHsCN MeOH 12 ca. 75
Aceton NaBH(OACc)s3 DCM 16 ca. 70
Cyclohexanon NaBHsCN MeOH 14 ca. 72

Workflow der reduktiven Aminierung

Imin-Bildung (in situ)
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carboxylat
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- -~

( - Imin-Intermediat ™ Reduktionsmittel
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~ -
e —— =
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Click to download full resolution via product page

Abbildung 3: Logischer Ablauf der reduktiven Aminierung.

Anwendungsbereiche der Derivate
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1. Agrarwissenschaften: Regulierung der Ethylen-Biosynthese

1-Aminocyclopropan-1-carbonséure (ACC) ist der direkte Vorlaufer von Ethylen, einem
Pflanzenhormon, das Prozesse wie Fruchtreifung, Seneszenz und Stressantworten steuert. Die
Derivatisierung der Aminogruppe von ACC oder seinen Estern kann zu Verbindungen fiihren,
die die Enzyme der Ethylen-Biosynthese, wie die ACC-Synthase (ACS) oder die ACC-Oxidase
(ACO), hemmen.[7][8] Solche Inhibitoren sind wertvolle Werkzeuge in der
Grundlagenforschung und haben Potenzial als Agrochemikalien zur Verlangerung der
Haltbarkeit von Obst und Gemiise.

Signalweg der Ethylen-Biosynthese

AMS

N-derivatisierte
ACC-Analoga
(Inhibitoren)

S-Adenosyl-Methionin ACC-Synthase ACC-Oxidase
(SAM) (ACS) (ACO)
CS
1-Aminocyclopropan-1-
carbonséaure (ACC)
ACO

Ethylen

Click to download full resolution via product page

Abbildung 4: Vereinfachter Signalweg der Ethylen-Biosynthese und potenzielle Hemmung
durch ACC-Derivate.

2. Arzneimittelentwicklung: Modulation von NMDA-Rezeptoren
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Der N-Methyl-D-Aspartat (NMDA)-Rezeptor ist ein ionotroper Glutamatrezeptor, der eine
entscheidende Rolle bei der synaptischen Plastizitat, dem Lernen und dem Gedachtnis spielt.
Eine Dysfunktion der NMDA-Rezeptoren wird mit verschiedenen neurologischen und
psychiatrischen Erkrankungen in Verbindung gebracht.[2][3] 1-Aminocyclopropan-1-
carbonsaure (ACC) und einige seiner Derivate kbnnen als partielle Agonisten oder
Antagonisten an der Glycin-Bindungsstelle des NMDA-Rezeptors wirken.[2] Die Derivatisierung
von Ethyl-1-aminocyclopropancarboxylat bietet die Méglichkeit, die Selektivitat und
Wirksamkeit fUr diese Zielstruktur zu optimieren und neue Therapeutika fur ZNS-Erkrankungen

zu entwickeln.

Logische Beziehung bei der NMDA-Rezeptor-Modulation
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Abbildung 5: Logischer Zusammenhang von der Derivatisierung bis zur potenziellen
therapeutischen Anwendung.

Zusammenfassung und Ausblick:

Die hier vorgestellten Protokolle bieten eine Grundlage fir die Synthese einer Vielzahl von
Derivaten des Ethyl-1-aminocyclopropancarboxylats. Die systematische Modifikation der
Aminogruppe ermdglicht die Erforschung von Struktur-Wirkungs-Beziehungen und die
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Entwicklung neuer Molekile fir Anwendungen in der Landwirtschaft und der Medizin.
Insbesondere das Potenzial als Modulatoren von NMDA-Rezeptoren eréffnet ein
vielversprechendes Feld fir die Entwicklung neuartiger ZNS-Therapeutika. Zuklnftige Arbeiten
sollten sich auf die Synthese und biologische Testung diverser Bibliotheken von Derivaten
konzentrieren, um hochpotente und selektive Wirkstoffe zu identifizieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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